5-Bromo-4-chlorothiophene-2-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-4-chlorothiophene-2-sulfonamide typically involves the sulfonation of 5-Bromo-4-chlorothiophene. The reaction conditions often include the use of sulfonyl chloride reagents under controlled temperature and pressure . Industrial production methods may involve large-scale sulfonation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-4-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-chlorothiophene-2-sulfonamide is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The sulfonamide group plays a crucial role in its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
5-Bromo-4-chlorothiophene-2-sulfonamide can be compared with other similar compounds, such as:
5-Bromothiophene-2-sulfonyl chloride: This compound has a similar structure but lacks the chlorine atom, which affects its reactivity and applications.
4-Bromo-5-chlorothiophene-2-sulfonamide: This is another closely related compound with slight differences in the positioning of substituents, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and sulfonamide groups, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
5-bromo-4-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKDIXNPZQMOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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